DL-Leucine-1-13C
Overview
Description
DL-Leucine-1-13C is a stable isotope-labeled compound of leucine, an essential branched-chain amino acid. The “1-13C” denotes that the carbon at the first position in the leucine molecule is replaced with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Leucine-1-13C can be synthesized using enzymatic methods involving D-amino acid dehydrogenase. This enzyme catalyzes the NADPH-dependent enantioselective amination of 2-oxo acids to produce the corresponding D-amino acids . The reaction conditions typically involve incubation with the enzyme at 65°C and pH 10.5 for 2 hours, resulting in high yield and optical purity.
Industrial Production Methods: Industrial production of this compound involves the use of stable isotope-labeled precursors and advanced synthesis techniques to ensure high isotopic purity and yield. The process is optimized for large-scale production to meet the demands of research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: DL-Leucine-1-13C undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the amino group to a keto group.
Reduction: Reduction of the keto group back to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce keto acids, while reduction can regenerate the amino acid .
Scientific Research Applications
DL-Leucine-1-13C has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to investigate amino acid metabolism and protein synthesis.
Biology: Helps in studying the role of leucine in cellular processes and signaling pathways.
Medicine: Utilized in clinical research to understand metabolic disorders and develop therapeutic interventions.
Industry: Employed in the production of labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of DL-Leucine-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. It helps in tracking the metabolic fate of leucine and understanding its role in protein synthesis and energy production. The molecular targets include enzymes involved in amino acid metabolism and pathways such as the mTOR signaling pathway .
Comparison with Similar Compounds
- L-Leucine-1-13C
- DL-Leucine-2-13C
- L-Leucine-13C6
- L-Isoleucine-13C6,15N
Comparison: DL-Leucine-1-13C is unique due to its specific labeling at the first carbon position, which makes it particularly useful for detailed metabolic studies. Compared to other labeled leucine compounds, it provides distinct advantages in tracing specific metabolic pathways and understanding the role of leucine in various biological processes .
Properties
IUPAC Name |
2-amino-4-methyl(113C)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC([13C](=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436381 | |
Record name | DL-Leucine-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82152-65-6 | |
Record name | DL-Leucine-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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